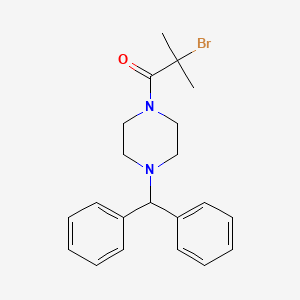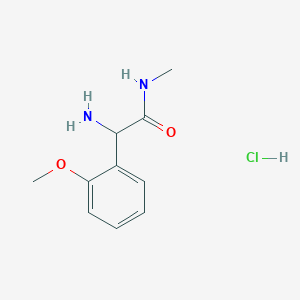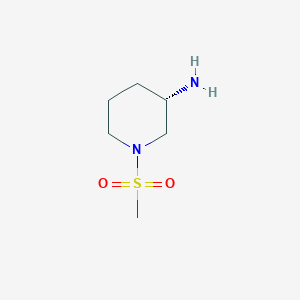
4-(4-Bromo-2-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-2-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of butanoic acid, featuring a bromine and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methoxyphenyl)butanoic acid typically involves the bromination of 4-methoxyphenylbutanoic acid. The process can be summarized as follows:
Starting Material: 4-Methoxyphenylbutanoic acid.
Bromination: The introduction of a bromine atom at the para position relative to the methoxy group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives, such as 4-(4-amino-2-methoxyphenyl)butanoic acid.
Oxidation: Formation of 4-(4-hydroxy-2-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-bromo-2-methoxyphenyl)butanol.
Applications De Recherche Scientifique
4-(4-Bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug candidates, especially those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-2-methoxyphenyl)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, the bromine atom can form halogen bonds with amino acid residues in proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(4-Bromophenyl)butanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(4-Bromo-2-methoxyphenyl)butanoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and solubility properties. The bromine atom allows for selective substitution reactions, while the methoxy group enhances solubility in organic solvents. These features make it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
4-(4-bromo-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-15-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
AGUFPXGVFUAAJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)








![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)



